N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with a phenylethenylsulfonyl group and an acetylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a phenylethenylsulfonyl group through a nucleophilic substitution reaction.
Acetylation of the Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The acetylated phenyl group is then coupled with the piperazine intermediate under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives, substituted piperazines
Scientific Research Applications
N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studied for its potential effects on various biological pathways, including neurotransmitter modulation and enzyme inhibition.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the piperazine ring may interact with neurotransmitter receptors, while the phenylethenylsulfonyl group may modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide: can be compared with other piperazine derivatives such as:
Uniqueness
The presence of both the acetylphenyl and phenylethenylsulfonyl groups in this compound makes it unique compared to other piperazine derivatives. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H25N3O4S/c1-18(26)20-8-5-9-21(16-20)23-22(27)17-24-11-13-25(14-12-24)30(28,29)15-10-19-6-3-2-4-7-19/h2-10,15-16H,11-14,17H2,1H3,(H,23,27) |
InChI Key |
MMWIBMQXWIHTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.